molecular formula C9H10ClN3O B12000113 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride CAS No. 5422-54-8

1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride

Cat. No.: B12000113
CAS No.: 5422-54-8
M. Wt: 211.65 g/mol
InChI Key: FYJJXPLTPYKTCA-UHFFFAOYSA-N
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Description

1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride has numerous scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer agent that also contains an imidazole ring.

    Metronidazole: A bactericidal agent with an imidazole core.

Uniqueness

1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

5422-54-8

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

1-(2-aminobenzimidazol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H9N3O.ClH/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10;/h2-5H,1H3,(H2,10,11);1H

InChI Key

FYJJXPLTPYKTCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1N.Cl

Origin of Product

United States

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